molecular formula C7H4BrNZn B8609693 Bromo(2-cyanophenyl)ZINC

Bromo(2-cyanophenyl)ZINC

Cat. No.: B8609693
M. Wt: 247.4 g/mol
InChI Key: RMKGSYMTOCNGNW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo(2-cyanophenyl)ZINC is an organozinc compound characterized by a bromo ligand and a 2-cyanophenyl group bonded to a zinc center. Its molecular formula is C₇H₄BrNZn, with a molecular weight of 255.41 g/mol (estimated from analogous structures in ). The cyano group at the ortho position of the phenyl ring introduces significant electron-withdrawing effects, influencing its reactivity in cross-coupling reactions such as Negishi or Kumada couplings.

Properties

Molecular Formula

C7H4BrNZn

Molecular Weight

247.4 g/mol

IUPAC Name

zinc;benzonitrile;bromide

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

RMKGSYMTOCNGNW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)C#N.[Zn+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Bromo(2-cyanophenyl)ZINC with structurally related organozinc compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound C₇H₄BrNZn 255.41 2-Cyanophenyl, Br High reactivity in cross-couplings due to electron-withdrawing CN group
Bromo(4-cyanophenyl)ZINC C₇H₄BrNZn 255.41 4-Cyanophenyl, Br Positional isomer; para-CN may reduce steric hindrance compared to ortho
Bromo(2,4-difluorobenzyl)ZINC C₇H₅BrF₂Zn 268.39 2,4-Difluorobenzyl, Br Fluorine substituents enhance stability and alter electronic properties
Bromo[(3-chloro-2-fluorophenyl)methyl]ZINC C₇H₅BrClFZn 288.86 3-Cl, 2-F substitution Chlorine and fluorine create a polarized Zn center, favoring nucleophilic substitutions
2-Bromo-4,5-dimethoxyphenethylamine (2C-B) C₁₀H₁₃BrNO₂ 274.12 Phenethylamine backbone, Br Psychoactive compound; bromine enhances receptor binding affinity

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects: The 2-cyanophenyl group in this compound enhances the electrophilicity of the zinc center, accelerating transmetallation in cross-couplings. This contrasts with fluorine-substituted analogs (e.g., Bromo(2,4-difluorobenzyl)ZINC), where electron-withdrawing F atoms stabilize the zinc complex but slow reactivity .
  • However, this hindrance can prevent unwanted side reactions in crowded catalytic systems .

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